molecular formula C16H13BrN4O3 B2575017 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide CAS No. 957265-96-2

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B2575017
CAS No.: 957265-96-2
M. Wt: 389.209
InChI Key: NTYHUMKKCXMJIV-UHFFFAOYSA-N
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Description

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a specialized organic compound belonging to the class of carbohydrazide derivatives. It features a complex molecular architecture incorporating a 4-bromophenyl group, a pyrrolidine-2,5-dione (succinimide) core, and a pyridine-3-carbohydrazide moiety. This unique structure makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Carbohydrazides and their derivatives are widely recognized as useful building blocks for synthesizing various nitrogen-containing heterocycles, such as pyrazoles and 1,3,4-oxadiazoles . These heterocyclic scaffolds are prevalent in pharmacologically active compounds. A primary in vitro screening of a structurally related heterocyclic carbohydrazide demonstrated promising activity against a panel of human leukemia cell lines (CCRF-CEM, K-562, MOLT-4), suggesting the potential of this chemical class in anticancer research . Furthermore, pyrazole-carbohydrazide hybrids have shown significant and broad-spectrum biological activities in scientific literature, including potent antibacterial and antifungal properties against various pathogenic strains . Researchers can utilize this compound as a key precursor to develop new molecular entities for probing biological pathways or as a candidate for hit-to-lead optimization campaigns. The presence of the bromophenyl group offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, thereby expanding its utility in chemical synthesis. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHUMKKCXMJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization and bromination reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more hydrogenated compound.

Scientific Research Applications

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-bromophenyl group in the target compound distinguishes it from analogues with other aryl substituents. Key comparisons include:

Compound Name Substituent on Pyrrolidinone Key Properties/Activities Evidence Source
N'-[1-(4-Bromophenyl)-...]pyridine-3-carbohydrazide 4-Bromophenyl Potent antioxidant, antitumor activity
N'-[1-(4-Fluorophenyl)-...]3,4-dimethoxybenzohydrazide 4-Fluorophenyl Improved solubility; uncharacterized bioactivity
N'-[1-(4-Methoxyphenyl)-...]pyridine-3-carbohydrazide 4-Methoxyphenyl Higher solubility (39.3 µg/mL at pH 7.4)
N'-[1-(2-Chlorophenyl)-...]benzohydrazide 2-Chlorophenyl Enhanced lipophilicity; antibacterial potential

Key Observations :

  • Electron-Donating Groups (OCH₃) : Methoxy substitution increases solubility but may reduce bioactivity due to decreased membrane interaction .

Pyridine Ring Position and Functionalization

The position of the pyridine ring (3 vs. 2) and additional functional groups significantly influence activity:

Compound Name Pyridine Position Additional Modifications Biological Activity Evidence Source
N'-[1-(4-Bromophenyl)-...]pyridine-3-carbohydrazide 3 None Antitumor, antioxidant
N'-[1-(4-Chlorophenyl)-...]pyridine-2-carbohydrazide 2 None Uncharacterized (structural analogue)
Pyridine-3-carbohydrazide derivatives with lipophilic chains 3 Alkyl/aryl chains at carbohydrazide Enhanced antibacterial activity

Key Observations :

  • Position 3 Pyridine : Facilitates hydrogen bonding with biological targets, contributing to antitumor and antioxidant effects .
  • Lipophilic Modifications : Introduction of alkyl chains (e.g., in antimicrobial agents) improves diffusion through bacterial cell walls .

Core Scaffold Variations

Replacement of the pyrrolidinone ring with other heterocycles alters pharmacokinetic profiles:

Compound Class Core Scaffold Key Activities Evidence Source
Pyrrolidinone-carbohydrazides 2,5-Dioxopyrrolidin-3-yl Antitumor, antioxidant
1,2,4-Triazole-carbohydrazides 1,2,4-Triazole Antibacterial, cytotoxic
Pyrazole-carbohydrazides Pyrazole Cannabinoid antagonism, antitumor

Key Observations :

  • Pyrrolidinone vs. Triazole: Triazole derivatives exhibit stronger antibacterial activity due to metal-binding capabilities .
  • Pyrazole Derivatives : Substitution at C-3 of the pyrazole ring enhances antitumor activity .

Antitumor Activity

  • Target Compound : Demonstrates potent antitumor activity, likely due to the synergistic effects of the 4-bromophenyl group and pyridine-3-carbohydrazide moiety .
  • Analogues : Pyrazole-carbohydrazides with C-3 substitutions (e.g., compound 11–13) show comparable antitumor effects .

Antimicrobial Activity

  • Triazole-Carbohydrazides : Exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Gram-positive pathogens .

Antioxidant Activity

  • Target Compound : Significant radical scavenging activity attributed to the carbohydrazide pharmacophore .
  • Analogues : Antioxidant efficacy is reduced in derivatives with bulky substituents (e.g., 4-methoxyphenyl) due to steric hindrance .

Biological Activity

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C₁₆H₁₃BrN₄O₃
  • Molecular Weight : 389.20342 g/mol
  • CAS Number : 957265-96-2

The compound features a pyridine ring substituted with a hydrazide and a dioxopyrrolidine moiety, which may contribute to its biological properties.

Research suggests that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Several studies have focused on the antitumor properties of compounds similar to this compound. For example:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. In particular, derivatives with similar structures exhibited cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis through mitochondrial pathways and disrupting cell cycle progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Studies : Preliminary tests indicate that compounds with similar structural motifs possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of protein synthesis .

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory properties of related compounds:

  • Inhibition of Cytokine Production : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyObserved EffectReference
AntitumorMTT AssayCytotoxicity in MCF-7
AntimicrobialDisk Diffusion MethodInhibition against E. coli
Anti-inflammatoryELISA for CytokinesReduced TNF-α production

Case Studies

  • Breast Cancer Treatment : A study evaluated the cytotoxic effects of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine derivatives on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Antibacterial Efficacy : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting effective antibacterial properties that warrant further exploration for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a 4-bromophenyl-substituted pyrrolidine precursor with pyridine-3-carbohydrazide. Key steps include:

  • Nucleophilic substitution to introduce the bromophenyl group (controlled at 60–80°C in anhydrous DMF) .
  • Hydrazide coupling under reflux in ethanol with catalytic acetic acid (12–24 hours, monitored via TLC) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
  • Optimization focuses on solvent polarity, temperature, and stoichiometry to maximize yield (typically 65–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for protons, 35–50 ppm for carbons), bromophenyl aromatic signals (δ 7.2–7.8 ppm), and hydrazide NH (δ 9.5–10.5 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize the synthesis yield and scalability of this compound?

  • Methodological Answer :

  • Factors : Vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst loading (0.5–5 mol%) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, higher temperatures (80°C) in DMF improve coupling efficiency but may increase side reactions .
  • Scalability : Transition from batch to flow chemistry (as in diphenyldiazomethane synthesis) to enhance reproducibility and reduce reaction time .

Q. How can computational modeling resolve discrepancies in experimental spectral data (e.g., unexpected NMR splitting or IR stretches)?

  • Methodological Answer :

  • DFT Calculations : Simulate NMR chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) to match experimental data. Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .
  • IR Frequency Analysis : Compare computed vibrational modes (e.g., C=O stretches at 1680–1720 cm⁻¹) with experimental FTIR to identify hydrogen bonding or conformational changes .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring puckering) via single-crystal analysis (R factor <0.07) .

Q. What strategies mitigate the electron-withdrawing effects of the 4-bromophenyl group during functionalization reactions?

  • Methodological Answer :

  • Activation : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to replace bromine with electron-donating groups (e.g., -OMe) without degrading the pyrrolidine ring .
  • Protection : Temporarily protect the hydrazide moiety with Boc groups to prevent undesired nucleophilic attack during bromophenyl modifications .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How does the compound’s electronic configuration influence its binding affinity in medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromophenyl group enhances hydrophobic binding, while the pyridine ring participates in π-π stacking .
  • SAR Analysis : Compare analogs with Cl/F substituents; bromine’s larger van der Waals radius improves binding pocket occupancy (IC50 improvements of 3–5×) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate static docking results .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Bioavailability Testing : Measure plasma stability (HPLC) and logP values to identify poor absorption (e.g., logP <2 reduces membrane permeability) .
  • Metabolite Profiling : Use LC-MS/MS to detect rapid hepatic glucuronidation of the hydrazide group, which may explain reduced in vivo efficacy .
  • Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and use prodrug strategies (e.g., acetylated hydrazide) to enhance bioavailability .

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